molecular formula C17H23ClN4O4S2 B2976959 1-((3-chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903480-50-1

1-((3-chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2976959
CAS No.: 1903480-50-1
M. Wt: 446.97
InChI Key: YFHMNLMSHFLBGB-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane ( 1903480-50-1) is a synthetic small molecule with a molecular formula of C17H23ClN4O4S2 and a molecular weight of 446.97 g/mol . This compound features a 1,4-diazepane core that is di-substituted with distinct sulfonamide groups: a 3-chlorophenylsulfonyl moiety and a 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl moiety . The presence of these specific functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery research. Pyrazole-sulfonamide hybrids are recognized as privileged structures in the development of novel pharmacologically active compounds . Such derivatives have been extensively studied for a diverse range of biological activities, including serving as inhibitors of protein glycation, and exhibiting antibacterial, antifungal, and notably, antiproliferative activity . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for probing structure-activity relationships (SAR) in the development of new therapeutic agents. Its mechanism of action is likely influenced by the sulfonamide groups, which can act as versatile pharmacophores capable of interacting with various biological targets . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O4S2/c1-13-17(14(2)20(3)19-13)28(25,26)22-9-5-8-21(10-11-22)27(23,24)16-7-4-6-15(18)12-16/h4,6-7,12H,5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHMNLMSHFLBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The chemical structure of the compound includes a diazepane ring substituted with sulfonyl groups and a chlorophenyl moiety. The presence of the pyrazole ring contributes to its diverse biological activities. The molecular formula is C18H24ClN3O4S2C_{18}H_{24}ClN_{3}O_{4}S_{2}, indicating a complex arrangement that may influence its interactions with biological targets.

Biological Activity Overview

Research has identified several biological activities associated with this compound, primarily due to the influence of the pyrazole and sulfonyl groups. The following subsections detail specific activities:

Antimicrobial Activity

Studies have shown that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have been tested against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of the sulfonyl group enhances the interaction with bacterial cell walls, potentially leading to increased efficacy against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is well-documented. In vitro studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported that pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations . This suggests that the compound may hold promise as a therapeutic agent for inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of pyrazole derivatives reveal their ability to induce apoptosis in cancer cells. Compounds structurally related to 1-((3-chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane have shown cytotoxic effects against various cancer cell lines in vitro. This activity is often attributed to their ability to modulate signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompound TestedBiological ActivityResults
Selvam et al. (2014)1-(4-substituted phenyl)-3-phenyl-1H-pyrazoleAnti-inflammatoryMaximum activity compared to diclofenac sodium
Nagarapu et al. (2015)1,5-diaryl pyrazolesAntibacterialEffective against E. coli and S. aureus
Chovatia et al. (2016)1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleAntitubercularSignificant inhibition against Mycobacterium tuberculosis

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : The sulfonyl moieties may interact with enzymes involved in inflammatory pathways.
  • Cell Membrane Disruption : Antimicrobial activity could stem from disrupting bacterial cell membranes through electrostatic interactions.
  • Modulation of Signaling Pathways : The pyrazole ring may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Comparison with Similar Compounds

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

  • Key Differences : Lacks sulfonyl groups; instead, the diazepane ring is directly bonded to a 3-chlorophenyl-substituted pyrazole.
  • Pharmacological Profile : Exhibits high selectivity for 5-HT7R (Ki = 2.3 nM) over other 5-HTR subtypes (e.g., 5-HT1A, 5-HT2A). Demonstrated efficacy in reducing repetitive behaviors (e.g., self-grooming) in Shank3 transgenic mice, a model for ASD .
  • Advantages : Simplified structure enhances metabolic stability.
  • Limitations : Absence of sulfonyl groups may reduce binding affinity in certain receptor conformations.

1-((2,6-Difluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

  • Key Differences : Substitutes 3-chlorophenyl with 2,6-difluorophenyl and replaces 1,3,5-trimethylpyrazole with 1-methylpyrazole.
  • Physicochemical Properties : Molecular weight = 420.5 g/mol; increased fluorine content may enhance lipophilicity (predicted logP = 2.8) compared to the target compound (predicted logP = 2.2) .
  • Pharmacological Implications : Fluorine atoms may improve blood-brain barrier penetration but reduce specificity for 5-HT7R due to altered electronic interactions.

Analogues with Varied Heterocyclic Systems

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane

  • Key Differences : Replaces 3-chlorophenyl sulfonyl with pyrrolidine sulfonyl.
  • Molecular Weight : 377.48 g/mol, lighter than the target compound (~450 g/mol), possibly improving solubility .

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride

  • Key Differences : Incorporates a tetrahydronaphthalene sulfonyl group and a pyrazole-ethyl side chain.
  • Pharmacokinetics : The bulky tetrahydronaphthalene moiety may enhance metabolic stability but reduce CNS penetration due to increased molecular weight (453.0 g/mol) .

Functional Group Modifications: Sulfonyl vs. Sulfanyl

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Key Differences : Replaces sulfonyl with sulfanyl (S- vs. SO2-).
  • Biological Activity: Limited data, but sulfanyl derivatives generally show lower 5-HTR affinity compared to sulfonyl analogues .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents 5-HT7R Affinity (Ki, nM) Selectivity Over Other 5-HTRs
1-((3-Chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane ~450 3-ClPh-SO2, 1,3,5-Me3Pyrazole-SO2 Pending High (predicted)
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane ~300 3-ClPh-Pyrazole 2.3 >100-fold over 5-HT1A/2A
1-((2,6-Difluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane 420.5 2,6-F2Ph-SO2, 1-MePyrazole-SO2 N/A Unknown
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane 377.48 1-MePyrazole-SO2, Pyrrolidine-SO2 N/A N/A

Research Implications and Gaps

  • The target compound’s dual sulfonyl groups and trimethylpyrazole may optimize both binding affinity and metabolic stability compared to analogues .
  • Critical Knowledge Gaps: Experimental data on 5-HT7R affinity, selectivity, and in vivo efficacy are lacking. Comparative studies with ’s compound could clarify the role of sulfonyl groups in receptor modulation.
  • Contradictions : While sulfonyl groups generally enhance receptor interaction, excessive steric bulk (e.g., tetrahydronaphthalene in ) may offset these benefits .

Q & A

Advanced Research Question

  • Molecular Docking : Model interactions with Pfmrk ATP-binding pockets (AutoDock Vina, ΔG < -8 kcal/mol suggests strong binding) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d < 10 µM supports target engagement) .
  • Kinetic Studies : Determine inhibition mechanism (e.g., Lineweaver-Burk plots for competitive vs. non-competitive) .

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